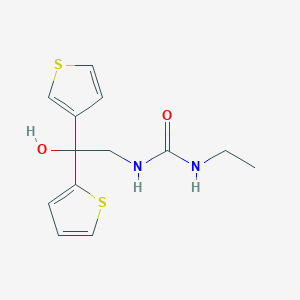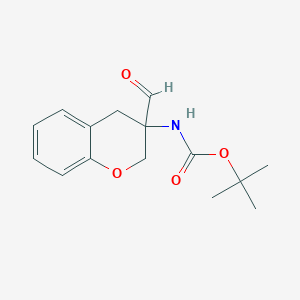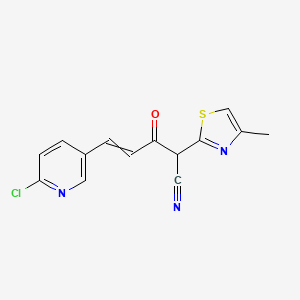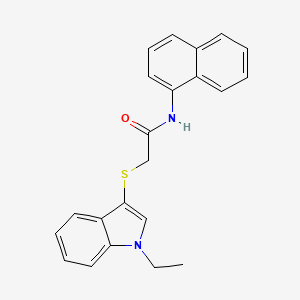
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic compound. The compound contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules and natural products .
Synthesis Analysis
The synthesis of indoles has been a central theme in organic synthesis over the last century . Various methods have been reported for the synthesis of indoles, such as the Fischer Indole Synthesis . Other strategies include transition metal catalyzed reactions, reductive cyclization reactions , and the use of more sterically hindered ketones with a lower electrophilicity as N-alkylation reagents .Molecular Structure Analysis
The indole ring system represents one of the most abundant and important heterocycles in nature . The substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones . The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups.Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia enables a selective synthesis of various indole derivatives .Applications De Recherche Scientifique
Antibacterial and Antimalarial Applications
Sulfonamide derivatives have been synthesized and evaluated for their potential as antibacterial agents, showing promising activities against various bacterial strains. For example, a study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity for several synthesized compounds (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Additionally, sulfonamides have been investigated for antimalarial properties, with some derivatives showing efficacy against malaria parasites, suggesting their potential application in antimalarial drug development (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antioxidant and Antiacetylcholinesterase Activities
Sulfonamide derivatives have also been explored for their antioxidant and antiacetylcholinesterase activities. Research indicates that certain sulfonamide compounds exhibit significant antioxidant potential, which could be beneficial in the development of treatments for oxidative stress-related diseases (Hülya Göçer et al., 2013). These compounds have also shown inhibitory effects on acetylcholinesterase, suggesting their potential in treating neurodegenerative conditions such as Alzheimer's disease.
Hybrid Compounds for Enhanced Biological Activity
The strategy of creating hybrid compounds by integrating sulfonamides with other biologically active heterocycles has been employed to develop compounds with a broad range of therapeutic applications. These hybrids exhibit improved potency and selectivity for various biological targets, encompassing antimicrobial, anti-inflammatory, and anticancer activities, among others (Shakila Ghomashi et al., 2022). This approach highlights the versatility of sulfonamide-based compounds in drug discovery and development.
Orientations Futures
Given the importance of indoles in biological chemistry and their wide-ranging biological activity, there is room for improvement in the field of indole synthesis . The development of new methodologies for the construction of this ever relevant heteroaromatic ring continues to be an area of active research .
Propriétés
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-13-19(14(2)28-22-13)29(26,27)20-10-12-24-18(25)8-7-17(21-24)23-11-9-15-5-3-4-6-16(15)23/h3-9,11,20H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLHCXUETGPJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2671009.png)


![5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2671015.png)


![N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide](/img/structure/B2671020.png)

![(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide](/img/structure/B2671023.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide](/img/structure/B2671029.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2671030.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2671032.png)
